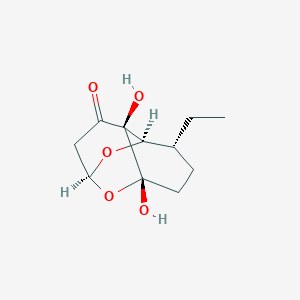

15-Demethylplumieride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

15-Demethylplumieride is a natural compound found in the Apocynaceae family . It has been shown to have antifertility effects by inhibiting the synthesis of fatty acids, proteins, and DNA . It also inhibits the activity of pancreatic α-amylase, an enzyme that breaks down starch into smaller sugar molecules .

Synthesis Analysis

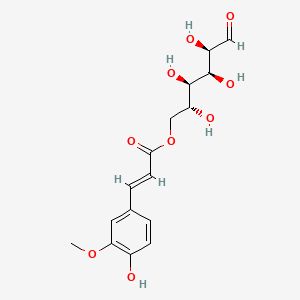

15-Demethylplumieride has been successfully separated from the flowers of Plumeria rubra ‘Acutifolia’ by high-speed counter-current chromatography (HSCCC) for the first time . The crude extract from Plumeria rubra ‘Acutifolia’ was treated with D101 macroporous resin and divided into two parts: fraction 1 (15% ethanol eluent) and fraction 2 (30% ethanol eluent). Two hundred and thirty milligrams of fraction 1 were separated by HSCCC with the solvent system of n-butanol-methanol-water (4:0.5:4, v/v/v), yielding 17 mg of I and 28 mg of II .

Molecular Structure Analysis

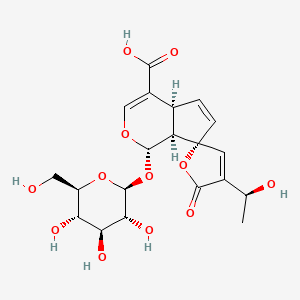

The molecular formula of 15-Demethylplumieride is C20H24O12 . Its molecular weight is 456.4 g/mol . The IUPAC name is (1S,4aS,7R,7aS)-4’-[(1S)-1-hydroxyethyl]-5’-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2’-furan]-4-carboxylic acid .

Aplicaciones Científicas De Investigación

Diabetes Mellitus

Plumeria species, from which 15-Demethylplumieride is derived, have been used to control diabetes mellitus . However, more research is needed to determine the effectiveness of 15-Demethylplumieride in this application.

Treatment of Ulcers

Plumeria species have also been used for the treatment of ulcers . As 15-Demethylplumieride is a component of this plant, it may also have potential in this area .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

15-Demethylplumieride is a natural compound found in the Apocynaceae family . It primarily targets the synthesis of fatty acids, proteins, and DNA . It also inhibits the activity of pancreatic α-amylase , an enzyme that breaks down starch into smaller sugar molecules .

Mode of Action

15-Demethylplumieride exerts its effects by inhibiting the synthesis of fatty acids, proteins, and DNA . This inhibition disrupts the normal functioning of cells, leading to various downstream effects . Additionally, by inhibiting pancreatic α-amylase, 15-Demethylplumieride interferes with the breakdown of starch, affecting energy production in cells .

Biochemical Pathways

Given its mode of action, it likely impacts pathways related to fatty acid metabolism, protein synthesis, dna replication, and carbohydrate digestion .

Pharmacokinetics

It’s known that the compound is soluble in organic solvents such as ethanol, methanol, and chloroform, but insoluble in water. This solubility profile may influence its bioavailability and distribution within the body.

Result of Action

The inhibition of fatty acid, protein, and DNA synthesis by 15-Demethylplumieride can lead to various cellular effects. For instance, it has been shown to have antifertility effects . The inhibition of pancreatic α-amylase can also impact energy production in cells, as this enzyme plays a crucial role in the breakdown of starch into smaller sugar molecules .

Action Environment

The action of 15-Demethylplumieride can be influenced by various environmental factors. Additionally, factors such as pH, temperature, and the presence of other molecules could potentially influence its stability and action .

Propiedades

IUPAC Name |

(1S,4aS,7R,7aS)-4'-[(1S)-1-hydroxyethyl]-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O12/c1-7(22)9-4-20(32-17(9)28)3-2-8-10(16(26)27)6-29-18(12(8)20)31-19-15(25)14(24)13(23)11(5-21)30-19/h2-4,6-8,11-15,18-19,21-25H,5H2,1H3,(H,26,27)/t7-,8+,11+,12+,13+,14-,15+,18-,19-,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGLAWDIODKKBQZ-SZSWQRSVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2(C=CC3C2C(OC=C3C(=O)O)OC4C(C(C(C(O4)CO)O)O)O)OC1=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C[C@@]2(C=C[C@H]3[C@@H]2[C@@H](OC=C3C(=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC1=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

15-Demethylplumieride | |

Q & A

Q1: What is the significance of 15-Demethylplumieride in the context of Plumeria rubra ‘Acutifolia’?

A1: 15-Demethylplumieride is a naturally occurring iridoid compound found in the flowers of Plumeria rubra ‘Acutifolia’. It was successfully isolated using High-Speed Counter-Current Chromatography (HSCCC) with a purity of 96.04% []. This isolation method offers a simple, fast, and convenient way to obtain 15-Demethylplumieride, paving the way for further research into its bioactivity and potential applications [].

Q2: Has the structure of 15-Demethylplumieride been confirmed, and if so, how?

A2: Yes, the structure of 15-Demethylplumieride has been elucidated using a combination of spectroscopic techniques, including UV, MS, and NMR [, ]. The compound was first identified as a novel natural product during research on the cytotoxic constituents of Plumeria rubra bark [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B599471.png)

![Methyl 5-[(2R)-2-aminopropyl]-2-hydroxybenzoate](/img/structure/B599477.png)

![2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine](/img/structure/B599488.png)